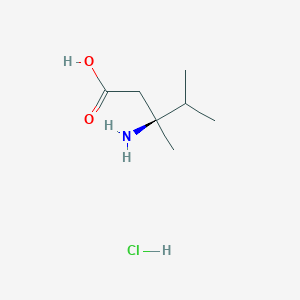![molecular formula C6H4BrFN4 B12993204 7-Bromo-6-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12993204.png)
7-Bromo-6-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-6-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that features a unique combination of bromine and fluorine atoms attached to a pyrrolo[2,1-f][1,2,4]triazine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves multi-step procedures starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrrolo[2,1-f][1,2,4]triazine Core: This step often involves the cyclization of appropriate pyrrole derivatives with hydrazine derivatives under controlled conditions.
Introduction of Bromine and Fluorine: The bromination and fluorination steps can be carried out using bromine and fluorine sources such as N-bromosuccinimide (NBS) and Selectfluor, respectively. These reactions are typically performed under mild conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-6-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
7-Bromo-6-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.
Biological Studies: The compound is studied for its interactions with various biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to investigate cellular pathways and mechanisms.
Industrial Applications: It is used in the development of advanced materials and as a precursor for other functionalized heterocycles.
Mécanisme D'action
The mechanism of action of 7-Bromo-6-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and nucleic acids. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine
- 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
- 6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine
Uniqueness
7-Bromo-6-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to the presence of both bromine and fluorine atoms, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, biological activity, and interactions with molecular targets, making it a valuable scaffold in drug discovery and development.
Propriétés
Formule moléculaire |
C6H4BrFN4 |
|---|---|
Poids moléculaire |
231.03 g/mol |
Nom IUPAC |
7-bromo-6-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C6H4BrFN4/c7-5-3(8)1-4-6(9)10-2-11-12(4)5/h1-2H,(H2,9,10,11) |
Clé InChI |
FUBYIGPQVIHSMY-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=NC=NN2C(=C1F)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B12993129.png)




![4,4-Difluoro-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B12993173.png)



![7-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12993216.png)


![(R)-7-Oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B12993225.png)

